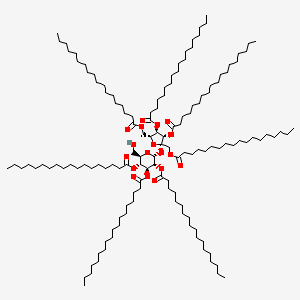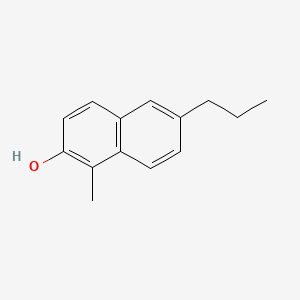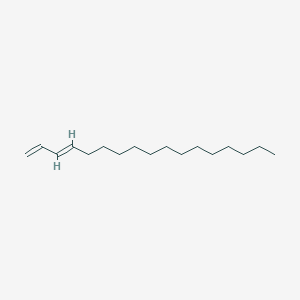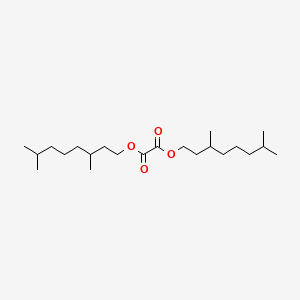
Acetanilide, N-(phenylazo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetanilide can be synthesized by the acetylation of aniline using acetic anhydride. The reaction involves treating aniline with an acetylating agent in the presence of an acid, base, or reducing agent, often requiring heating . The general reaction is as follows:
C6H5NH2+(CH3CO)2O→C6H5NHCOCH3+CH3COOH
Industrial Production Methods
Industrial production of acetanilide involves similar methods but on a larger scale, ensuring purity through recrystallization techniques. The choice of solvent and recrystallization conditions are critical to obtaining high-purity acetanilide .
Chemical Reactions Analysis
Types of Reactions
Acetanilide undergoes various chemical reactions, including:
Oxidation: Acetanilide can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of acetanilide can yield aniline and other derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted acetanilides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include substituted acetanilides, aniline derivatives, and other aromatic compounds .
Scientific Research Applications
Acetanilide and its derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acetanilide involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins. Prostaglandins mediate inflammation, pain, and fever, and by inhibiting these enzymes, acetanilide exerts its analgesic and antipyretic effects .
Comparison with Similar Compounds
Similar Compounds
Paracetamol (Acetaminophen): Another aniline derivative with similar analgesic and antipyretic properties.
Phenacetin: An older analgesic and antipyretic compound, structurally similar to acetanilide.
Aniline: The parent compound of acetanilide, used in various industrial applications.
Uniqueness
Acetanilide is unique due to its historical significance and its role as a precursor to more modern analgesics like paracetamol. Its ability to stabilize hydrogen peroxide and its use in the synthesis of dyes and rubber accelerators further distinguish it from similar compounds .
Properties
CAS No. |
5702-80-7 |
|---|---|
Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-phenyl-N-phenyldiazenylacetamide |
InChI |
InChI=1S/C14H13N3O/c1-12(18)17(14-10-6-3-7-11-14)16-15-13-8-4-2-5-9-13/h2-11H,1H3 |
InChI Key |
RDPZUAALNQXMDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


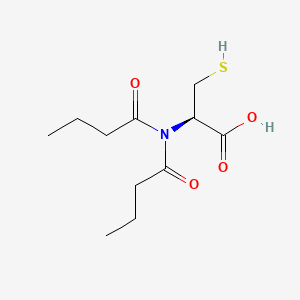

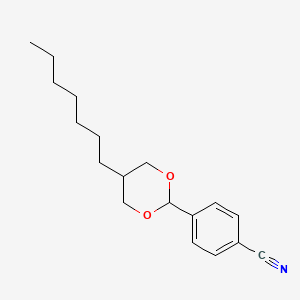
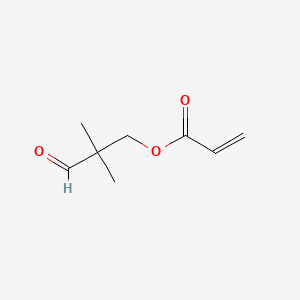

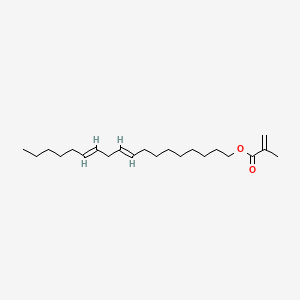
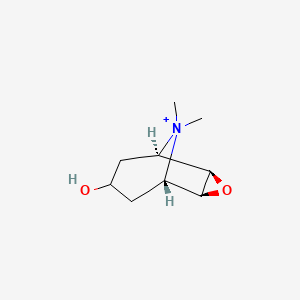
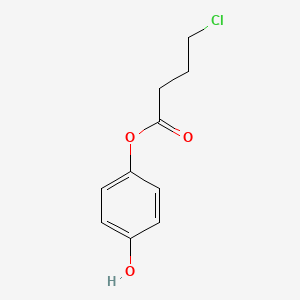
![(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27R,29R)-1,16-dihydroxy-12-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone](/img/structure/B12652573.png)

